molecular formula C24H22N2O4S2 B2661448 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941926-26-7

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2661448
CAS No.: 941926-26-7
M. Wt: 466.57
InChI Key: KOFHVJCKAAXEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme responsible for the deacetylation of non-histone substrates such as α-tubulin. https://pubmed.ncbi.nlm.nih.gov/29567976/ Its primary research value lies in its ability to induce apoptosis in cancer cells, particularly those that are resistant to other treatments. Studies have demonstrated its efficacy in models of p53-deficient leukemia, where it promotes cell death through the coordinated induction of oxidative stress and disruption of mitochondrial function. https://pubmed.ncbi.nlm.nih.gov/29567976/ This compound has also shown promising research applications in neuroblastoma, where it functions to inhibit the HDAC6-mediated aggresome pathway, a key mechanism used by cancer cells to survive the accumulation of misfolded proteins. https://pubmed.ncbi.nlm.nih.gov/30254147/ By selectively targeting HDAC6, this inhibitor allows researchers to probe the specific biological consequences of tubulin hyperacetylation and the disruption of protein degradation pathways, providing a valuable tool for investigating novel therapeutic strategies in oncology and cellular biology.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-17-12-14-18(15-13-17)32(28,29)16-6-11-23(27)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)31-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFHVJCKAAXEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, a compound featuring a benzothiazole moiety, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Research indicates that compounds with a benzothiazole backbone often exhibit significant biological activities, including:

  • Antiviral Activity : Some derivatives have shown promising inhibitory effects against viruses such as MERS-CoV. For instance, compounds with similar structures exhibited IC50 values as low as 0.09 μM against MERS-CoV pseudovirus, indicating strong antiviral potential .
  • Antimicrobial Properties : Benzothiazole derivatives have been explored for their antimicrobial effects. A review highlighted their synthesis and evaluation against various pathogens, suggesting that modifications to the benzothiazole structure can enhance activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundActivity TypeIC50 (μM)CC50 (μM)Notes
4fAntiviral (MERS-CoV)0.09>100Promising inhibitor; no cytotoxicity observed .
4gAntimicrobial0.25>100Effective against Gram-positive bacteria .
4hAntitumor0.1575Induced apoptosis in cancer cell lines .

Case Studies

  • Antiviral Research : A study focused on the synthesis of various benzothiazole derivatives revealed that structural modifications significantly impacted their inhibitory activity against MERS-CoV. The introduction of electron-withdrawing groups enhanced potency, while bulky substituents reduced it .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of benzothiazole-based compounds against resistant strains of bacteria. The results indicated that specific substitutions improved activity, highlighting the importance of chemical structure in determining biological outcomes .
  • Antitumor Activity : In vitro studies demonstrated that certain derivatives of benzothiazole induced apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents. The mechanism involved disruption of mitochondrial membrane potential and activation of caspase pathways .

Scientific Research Applications

Antiviral Properties

Research has indicated that derivatives of benzothiazole compounds exhibit antiviral properties. For instance, a related series of benzothiazole derivatives demonstrated inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some compounds showing IC50 values as low as 0.09 μM . This suggests that N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide could be explored for similar antiviral applications.

Antimicrobial Activity

Benzothiazole derivatives have also been studied for their antimicrobial properties. A study on related compounds showed promising antibacterial and antifungal activities, indicating that modifications to the benzothiazole structure can enhance efficacy against various pathogens . The sulfonamide group in the target compound may contribute to these properties by enhancing solubility and bioavailability.

Case Study 1: Antiviral Screening

A recent study synthesized a series of benzothiazole derivatives, including this compound, for screening against MERS-CoV. The results indicated that structural modifications significantly influenced antiviral activity, with specific substitutions leading to enhanced inhibition rates .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives containing the benzothiazole core were evaluated against various bacterial strains. The findings highlighted the importance of the substituents on the benzothiazole ring in determining the overall antimicrobial potency. Compounds exhibiting strong activity were identified as potential leads for further development .

Comparison with Similar Compounds

Structural Analogs with Benzo[d]thiazole and Sulfonyl Groups

Table 1: Key Structural Analogs and Properties
Compound Name Substituents on Sulfonyl/Phenyl Group Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target: N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide 4-methoxyphenyl - - Not reported -
941987-61-7 () 4-fluorophenyl - - Not reported
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20, ) 2,4-dichlorophenyl 48 - $^1$H NMR (DMSO-d6): δ 8.25 (s, 1H, NH), 7.85–7.40 (m, aromatic)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q, ) 4-methoxybenzamide 51 159–162 $^1$H NMR (CDCl3): δ 8.45 (s, 1H, NH), 7.90–6.90 (m, aromatic)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide (3r, ) 4-chlorobenzamide 66 148–151 $^1$H NMR (CDCl3): δ 8.50 (s, 1H, NH), 7.95–7.30 (m, aromatic)
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide () 4-methylphenyl, methylamino - - IR: νC=O at 1680 cm⁻¹; $^1$H NMR: δ 2.40 (s, 3H, CH3)

Key Observations:

  • Substituent Effects on Physicochemical Properties:
    • Halogenated analogs (e.g., 3r with 4-Cl) exhibit higher yields (66%) compared to methoxy-substituted derivatives (3q, 51%), suggesting electron-withdrawing groups may enhance reaction efficiency .
    • The 4-methoxy group in the target compound could improve solubility due to its electron-donating nature, analogous to 3q, which has a similar substituent .
    • Fluorinated analogs (e.g., 941987-61-7) may exhibit altered pharmacokinetics, as fluorine often enhances metabolic stability .
  • Spectral Comparisons:
    • The absence of C=O IR bands in triazole derivatives () contrasts with the target compound, where the butanamide carbonyl (νC=O ~1680 cm⁻¹) is expected, as seen in .
    • Aromatic protons in benzamide derivatives (e.g., 3q, 3r) resonate at δ 7.30–8.50 ppm, consistent with the target’s benzo[d]thiazole and sulfonyl aromatic systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-(benzo[d]thiazol-2-yl)phenyl) derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzo[d]thiazol-2-yl derivatives typically involves Rh-catalyzed C-H amidation or condensation reactions with aryl isothiocyanates. For example, Rh catalysis enables direct functionalization of the thiazole core, while reactions with isothiocyanates yield thiourea intermediates, which can be cyclized under acidic or basic conditions to form oxadiazinanes or triazinanes . Optimization includes varying catalysts (e.g., Rh vs. acid), temperature (room temperature to 120°C), and solvent systems (pyridine for sulfonamide coupling). Yield improvements are achieved via stoichiometric control of reagents (e.g., excess sulfonyl chloride) and purification by flash chromatography .

Q. How are spectroscopic techniques (e.g., NMR, HRMS) utilized to confirm the structure of N-(2-(benzo[d]thiazol-2-yl)phenyl) derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzo[d]thiazole and sulfonyl phenyl groups), methoxy singlets (δ ~3.8 ppm), and coupling constants (e.g., J = 8–9 Hz for adjacent aromatic protons) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a derivative with a trifluoromethyl group showed a calculated mass of 449.1024 vs. observed 449.1021 .
  • Melting Points : Used to assess purity; derivatives with bulky substituents (e.g., naphthamide) exhibit higher melting points (~195°C) .

Q. What are the standard protocols for evaluating the biological activity of benzo[d]thiazol-2-yl sulfonamide derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Antioxidant Activity : DPPH radical scavenging assays, with IC50 values compared to ascorbic acid controls .
  • Cellular Uptake : Fluorescence microscopy for derivatives with fluorophore moieties (e.g., AIE/ESIPT-active probes) .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) influence the biological and photophysical properties of benzo[d]thiazol-2-yl derivatives?

  • Methodological Answer :

  • Sulfonyl vs. Carbonyl : Sulfonyl groups enhance metabolic stability and hydrogen-bonding capacity, critical for kinase inhibition (e.g., SphK1 inhibitors) . Carbonyl-linked derivatives (e.g., benzamides) exhibit improved π-π stacking, relevant to fluorescence properties in probes like MTPIM-HBT .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3) increase lipophilicity (logP), enhancing membrane permeability, while methoxy groups improve solubility .

Q. What computational strategies are used to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to target proteins (e.g., SphK1, β-tubulin) using software like AutoDock Vina. For example, (E)-4-((4-chlorobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide showed strong docking scores (−9.2 kcal/mol) against antimicrobial targets .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity. Triazolyl or azo linkages often enhance antibacterial potency due to improved target engagement .

Q. How can multi-step synthetic routes (e.g., cyclization, click chemistry) be designed to access structurally complex derivatives?

  • Methodological Answer :

  • Cyclization : Thiourea intermediates from aryl isothiocyanates are cyclized with POCl3 or amines to form 1,3,5-triazinanes (e.g., 86% yield under reflux) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables conjugation of thiazole cores with triazole moieties, as seen in Alzheimer’s drug leads targeting protein templating .

Q. What role do functional groups (e.g., methoxy, trifluoromethyl) play in modulating the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Methoxy Groups : Improve aqueous solubility (e.g., logS = −3.2 for 4-methoxy derivatives) but may reduce BBB penetration .
  • Trifluoromethyl : Enhances metabolic stability (t1/2 > 6 h in liver microsomes) and binding to hydrophobic enzyme pockets (e.g., Nek2 inhibitors) .
  • Sulfonamides : Increase plasma protein binding (>90%), requiring formulation optimization for bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.